molecular formula C44H48N4O10 B1674720 Lemuteporfin CAS No. 215808-49-4

Lemuteporfin

Cat. No.: B1674720
CAS No.: 215808-49-4
M. Wt: 792.9 g/mol
InChI Key: IKKAMLAWMNGIGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lemuteporfin is a benzoporphyrin-derived chlorin-like photosensitizer. It is primarily under development for the treatment of benign prostatic hyperplasia. This compound is known for its ability to generate reactive oxygen species upon activation by light, making it a valuable agent in photodynamic therapy .

Preparation Methods

The synthesis of lemuteporfin involves several steps, starting from the basic porphyrin structure. The synthetic route typically includes the following steps:

    Formation of the porphyrin core: This involves the condensation of pyrrole and an aldehyde under acidic conditions to form the porphyrin macrocycle.

    Functionalization: The porphyrin core is then functionalized with various substituents to form the benzoporphyrin derivative.

    Chlorin formation: The benzoporphyrin derivative is then reduced to form the chlorin-like structure of this compound.

Industrial production methods for this compound are not extensively documented, but they likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity .

Chemical Reactions Analysis

Lemuteporfin undergoes several types of chemical reactions, primarily driven by its photosensitizing properties:

    Oxidation: Upon activation by light in the presence of oxygen, this compound generates singlet oxygen and other reactive oxygen species. These species can oxidize various substrates, leading to cell damage and death.

    Reduction: this compound can also undergo reduction reactions, although these are less common and typically occur under specific conditions.

    Substitution: The functional groups on the this compound molecule can undergo substitution reactions, allowing for the modification of its chemical properties.

Common reagents and conditions used in these reactions include light (for activation), oxygen (for oxidation), and various reducing agents (for reduction). The major products formed from these reactions are typically oxidized or reduced derivatives of this compound .

Scientific Research Applications

Lemuteporfin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

The mechanism of action of lemuteporfin involves its activation by light in the presence of oxygen. Once activated, this compound generates highly reactive, short-lived singlet oxygen and other reactive oxygen species. These reactive species cause local damage to neovascular endothelium, resulting in vessel occlusion. The damaged endothelium releases procoagulant and vasoactive factors through the lipo-oxygenase and cyclo-oxygenase pathways, leading to platelet aggregation, fibrin clot formation, and vasoconstriction .

Comparison with Similar Compounds

Lemuteporfin is similar to other photosensitizers, such as verteporfin. Both compounds are used in photodynamic therapy and share similar mechanisms of action. this compound has unique properties that make it particularly suitable for certain applications. For example, this compound has been shown to have a faster photobleaching rate compared to verteporfin, which can be advantageous in certain therapeutic contexts .

Similar Compounds

Properties

Lemuteporfin is transported in the plasma primarily by lipoproteins. Once lemuteporfin is activated by light in the presence of oxygen, highly reactive, short-lived singlet oxygen and reactive oxygen radicals are generated. Light activation of lemuteporfin results in local damage to neovascular endothelium, resulting in vessel occlusion. Damaged endothelium is known to release procoagulant and vasoactive factors through the lipo-oxygenase (leukotriene) and cyclo-oxygenase (eicosanoids such as thromboxane) pathways, resulting in platelet aggregation, fibrin clot formation and vasoconstriction.

CAS No.

215808-49-4

Molecular Formula

C44H48N4O10

Molecular Weight

792.9 g/mol

IUPAC Name

dimethyl 5-ethenyl-10,14-bis[3-(2-hydroxyethoxy)-3-oxopropyl]-4,9,15,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaene-20,21-dicarboxylate

InChI

InChI=1S/C44H48N4O10/c1-8-26-23(2)32-20-37-30-12-9-29(42(53)55-6)41(43(54)56-7)44(30,5)38(48-37)22-33-25(4)28(11-14-40(52)58-18-16-50)36(47-33)21-35-27(10-13-39(51)57-17-15-49)24(3)31(46-35)19-34(26)45-32/h8-9,12,19-22,41,45,47,49-50H,1,10-11,13-18H2,2-7H3

InChI Key

IKKAMLAWMNGIGM-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C6(C(C(=CC=C6C(=N5)C=C1N2)C(=O)OC)C(=O)OC)C)C)CCC(=O)OCCO)C(=C3C)CCC(=O)OCCO)C=C

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C6(C(C(=CC=C6C(=N5)C=C1N2)C(=O)OC)C(=O)OC)C)C)CCC(=O)OCCO)C(=C3C)CCC(=O)OCCO)C=C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

QLT0074;  QLT 0074;  QLT-0074;  DRM05;  DRM 05;  DRM-05;  EA 6;  Lemuteporfin.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lemuteporfin
Reactant of Route 2
Lemuteporfin
Reactant of Route 3
Lemuteporfin
Reactant of Route 4
Lemuteporfin
Reactant of Route 5
Lemuteporfin
Reactant of Route 6
Lemuteporfin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.